molecular formula C6H7F3O3S B12524182 3,3,3-Trifluoro-2-methoxythiocarbonyl-propionic acid methyl ester CAS No. 651719-52-7

3,3,3-Trifluoro-2-methoxythiocarbonyl-propionic acid methyl ester

Cat. No.: B12524182
CAS No.: 651719-52-7
M. Wt: 216.18 g/mol
InChI Key: GEEKZZRAZQEBRF-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-methoxythiocarbonyl-propionic acid methyl ester is a fluorinated organic compound characterized by a trifluoromethyl group (-CF₃), a methoxythiocarbonyl (-SC(O)OCH₃) substituent, and a methyl ester moiety. This combination of functional groups imparts unique electronic and steric properties, enhancing its lipophilicity and reactivity.

Properties

CAS No.

651719-52-7

Molecular Formula

C6H7F3O3S

Molecular Weight

216.18 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-methoxycarbothioylpropanoate

InChI

InChI=1S/C6H7F3O3S/c1-11-4(10)3(5(13)12-2)6(7,8)9/h3H,1-2H3

InChI Key

GEEKZZRAZQEBRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=S)OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-methoxythiocarbonyl-propionic acid methyl ester typically involves the reaction of trifluoromethylthiocarbonyl chloride with methyl 3,3,3-trifluoropropionate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. A common solvent used in this reaction is dichloromethane, and the reaction is often catalyzed by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-methoxythiocarbonyl-propionic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts like palladium or copper.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3,3,3-Trifluoro-2-methoxythiocarbonyl-propionic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.

    Medicine: Potential use in the development of new drugs due to its unique reactivity and stability.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which 3,3,3-Trifluoro-2-methoxythiocarbonyl-propionic acid methyl ester exerts its effects involves the interaction of its functional groups with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The thiocarbonyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity or altering their function. These interactions can modulate biological pathways and have therapeutic implications.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Applications
Target Compound C₇H₈F₃O₃S -CF₃, -SC(O)OCH₃, methyl ester Potential enzyme inhibition Drug design, agrochemicals
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate C₆H₉F₃O₂ -CF₃, -CH₃ Synthetic intermediate Industrial processes
2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid C₇H₅F₃NO₂S -CF₃, thiazole ring Antimicrobial Pharmaceuticals
3,3,3-Trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionic acid C₁₀H₆F₆O₃ -CF₃, -OH, aromatic ring Enzyme inhibition Medicinal chemistry

Unique Features of the Target Compound

The methoxythiocarbonyl group (-SC(O)OCH₃) distinguishes this compound from analogs:

Electronic Effects : The thiocarbonyl group (C=S) is less electronegative than carbonyl (C=O), altering reactivity in nucleophilic substitutions .

Lipophilicity : Sulfur increases logP values, enhancing membrane permeability compared to oxygen-containing esters .

Biological Interactions: Potential for disulfide bond formation or thiol-mediated targeting, relevant in prodrug design .

Research Implications

Further studies should explore:

  • Synthesis routes optimizing the methoxythiocarbonyl group’s stability.
  • Comparative pharmacokinetic studies with hydroxy or carbonyl analogs.
  • Applications in fluorinated agrochemicals, leveraging sulfur’s pesticidal properties.

Biological Activity

3,3,3-Trifluoro-2-methoxythiocarbonyl-propionic acid methyl ester (TFMTP) is a fluorinated organic compound characterized by its unique trifluoromethyl and thiocarbonyl functional groups. These features confer distinct chemical properties, making TFMTP a valuable compound in various scientific and industrial applications. This article explores the biological activity of TFMTP, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C6H8F3O3S
  • Molecular Weight: 210.19 g/mol
  • CAS Number: 651719-52-7

The presence of trifluoromethyl groups enhances the compound's lipophilicity, while the thiocarbonyl group allows for interactions with nucleophilic residues in biological macromolecules.

TFMTP's biological activity can be attributed to several mechanisms:

  • Enzyme Interaction: The thiocarbonyl group can form covalent bonds with nucleophilic amino acids in enzymes, potentially inhibiting their activity. This interaction can alter metabolic pathways and cellular functions.
  • Lipophilicity: The trifluoromethyl groups increase the compound’s affinity for hydrophobic regions of proteins, facilitating its interaction with various molecular targets.
  • Reactive Intermediate Formation: TFMTP may act as an intermediate in biochemical reactions, influencing the synthesis of biologically active compounds.

Anticancer Properties

Recent studies have indicated that TFMTP exhibits potential anticancer activity. For example, a study involving structure-activity relationship (SAR) analysis demonstrated that derivatives of TFMTP could inhibit the proliferation of cancer cells by inducing apoptosis.

CompoundIC50 (mg/mL)Mechanism
TFMTP Derivative A0.12Apoptosis induction via HSP90 inhibition
TFMTP Derivative B0.81Selective targeting of TRAP1 pathway

These findings suggest that TFMTP derivatives may selectively target cancerous cells while sparing normal cells, highlighting their therapeutic potential.

Enzyme Inhibition Studies

TFMTP has been employed in studies to investigate its effects on various enzymes involved in metabolic pathways:

  • Histone Deacetylases (HDACs): TFMTP derivatives were shown to inhibit HDAC activity, which is crucial for regulating gene expression and cellular differentiation.
  • Sulfur-containing Enzymes: The thiocarbonyl group allows TFMTP to interact with enzymes that contain reactive cysteine residues, affecting their catalytic functions.

Case Studies

  • In Vitro Studies on Cancer Cell Lines:
    • A series of experiments were conducted using HCT-116 colon cancer cells treated with TFMTP derivatives. The results indicated significant inhibition of cell proliferation and induction of apoptosis as evidenced by DAPI staining.
    • The highest efficacy was observed with a derivative showing an IC50 value of 0.12 mg/mL.
  • Mechanistic Insights:
    • Molecular docking studies revealed that TFMTP binds effectively to the active sites of targeted enzymes, suggesting a competitive inhibition mechanism.

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